4-amino-5-chloro-N-[9-[(4-fluorophenyl)methyl]-9-azabicyclo[3.3.1]nonan-3-yl]-2-methoxybenzamide
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Overview
Description
BRL-34778, also known as exo-4-amino-5-chloro-2-methoxy-N-[9-(4-fluorophenylmethyl)-9-azabicyclo(3.3.1)non-3-yl]-benzamide, is a potent and specific dopamine D2-receptor antagonist . This compound has been studied for its potential antipsychotic properties, showing high affinity for dopamine D2-receptors and much lower affinity for other receptor types .
Preparation Methods
The synthesis of BRL-34778 involves several steps, starting with the preparation of the benzamide core structure. The key steps include:
Formation of the benzamide core: This involves the reaction of 4-amino-5-chloro-2-methoxybenzoic acid with appropriate reagents to form the benzamide structure.
Introduction of the azabicyclononyl sidechain: This step involves the reaction of the benzamide core with 9-(4-fluorophenylmethyl)-9-azabicyclo(3.3.1)nonane under specific conditions to introduce the azabicyclononyl sidechain.
Chemical Reactions Analysis
BRL-34778 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions can occur at the amide group.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BRL-34778 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the properties of dopamine receptor antagonists.
Biology: The compound is used to study the role of dopamine receptors in various biological processes.
Industry: The compound is used in the development of new pharmaceuticals targeting dopamine receptors.
Mechanism of Action
BRL-34778 exerts its effects by specifically binding to dopamine D2-receptors, blocking the action of dopamine . This antagonistic action at the dopamine D2-receptors is responsible for its potential antipsychotic effects. The compound has a high affinity for dopamine D2-receptors, with a K_i value of 2.14 nM, and much lower affinity for other receptor types .
Comparison with Similar Compounds
BRL-34778 is unique compared to other dopamine receptor antagonists due to its high potency and specificity for dopamine D2-receptors. Similar compounds include:
Sulpiride: Another dopamine receptor antagonist with lower potency and higher activity in models for extrapyramidal effects.
Chlorpromazine: A less specific dopamine receptor antagonist with higher sedative effects.
BRL-34778 stands out due to its high potency in models for antipsychotic activity and low activity in models for extrapyramidal effects and sedation .
Properties
CAS No. |
86580-77-0 |
---|---|
Molecular Formula |
C23H27ClFN3O2 |
Molecular Weight |
431.9 g/mol |
IUPAC Name |
4-amino-5-chloro-N-[9-[(4-fluorophenyl)methyl]-9-azabicyclo[3.3.1]nonan-3-yl]-2-methoxybenzamide |
InChI |
InChI=1S/C23H27ClFN3O2/c1-30-22-12-21(26)20(24)11-19(22)23(29)27-16-9-17-3-2-4-18(10-16)28(17)13-14-5-7-15(25)8-6-14/h5-8,11-12,16-18H,2-4,9-10,13,26H2,1H3,(H,27,29) |
InChI Key |
PSOJUYFGYMSZHW-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C(=O)NC2CC3CCCC(C2)N3CC4=CC=C(C=C4)F)Cl)N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2CC3CCCC(C2)N3CC4=CC=C(C=C4)F)Cl)N |
Synonyms |
4-amino-5-chloro-2-methoxy-N-(9-(fluorophenylmethyl)-9-azabicyclo(3.3.1)non-3-yl)benzamide BRL 34778 BRL-34778 |
Origin of Product |
United States |
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